molecular formula C15H12FNO4 B13617654 2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid

2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid

Cat. No.: B13617654
M. Wt: 289.26 g/mol
InChI Key: AGIQGVDMBNWMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₁₂FNO₄, with a molecular weight of 289.26 g/mol. The Cbz group enhances solubility in organic solvents and serves as a protective moiety for the amino group during synthetic processes, while the fluorine atom influences electronic properties and metabolic stability. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in peptide coupling reactions or as a building block for bioactive molecules .

Properties

Molecular Formula

C15H12FNO4

Molecular Weight

289.26 g/mol

IUPAC Name

4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12FNO4/c16-11-6-7-12(14(18)19)13(8-11)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

AGIQGVDMBNWMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid generally follows a multi-step sequence:

Detailed Stepwise Methods

Synthesis of 2-Amino-4-fluorobenzoic Acid
  • Starting from 4-fluorobenzyl alcohol or 4-fluorobenzoic acid derivatives:
    • Nitration using nitric acid and sulfuric acid introduces a nitro group at the 2-position.
    • Oxidation (if starting from benzyl alcohol) converts the side chain to carboxylic acid.
    • Reduction of the nitro group to the amino group is performed using catalytic hydrogenation with Raney nickel or Pd/C catalysts under mild hydrogen pressure (1.0–10 kg/cm²) and temperatures between 10–100 °C.
    • Typical yields reported are high (up to 82%) with high purity after purification.
Step Reagents/Conditions Outcome Yield (%) Notes
Nitration HNO3/H2SO4, cooling 2-nitro-4-fluorobenzoic acid High Control temperature for regioselectivity
Oxidation Oxidants (e.g., KMnO4) if starting from alcohol 2-nitro-4-fluorobenzoic acid High Conversion of benzyl to acid
Reduction H2, Raney Ni or Pd/C, 10–100 °C, 1–10 kg/cm² 2-amino-4-fluorobenzoic acid 80–85 Mild conditions, easy catalyst recovery
Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group
  • The amino group is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
  • This step is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures (0–20 °C) to avoid side reactions.
  • The reaction proceeds smoothly to give this compound with high selectivity and yield.
Step Reagents/Conditions Outcome Yield (%) Notes
Cbz protection Benzyloxycarbonyl chloride, base, 0–20 °C This compound High Protects amino group for further reactions

Alternative Synthetic Routes

  • From N,N-dibenzyl-3-fluoroaniline derivatives:
    • Formation of 4-(dibenzylamino)-2-fluorobenzaldehyde by reaction with chlorethoxyphosphine in DMF at controlled temperatures.
    • Subsequent oxidation and hydrogenation steps yield 4-amino-2-fluorobenzoic acid derivatives.
    • Final deprotection steps lead to the target compound.
    • This method involves careful temperature control during addition and reaction steps to maintain high purity and yield (above 90%) and is useful for large-scale synthesis.

Research Findings and Analysis

  • The nitration-reduction sequence is the most industrially viable route due to the availability of starting materials and mild reaction conditions.
  • Catalytic hydrogenation using Raney nickel or Pd/C catalysts is efficient for nitro group reduction without affecting the fluorine substituent.
  • Benzyloxycarbonyl protection is a standard, well-established method that provides stability to the amino group during subsequent synthetic transformations.
  • Alternative methods using dibenzylamino intermediates allow for more complex functional group manipulations but require tighter control of reaction parameters.
  • High purity (>99%) and yields (80–90%) are achievable with proper reaction control and purification techniques.

Summary Table of Preparation Methods

Method Starting Material Key Steps Catalysts/Reagents Yield (%) Advantages Disadvantages
Nitration → Reduction → Cbz protection 4-fluorobenzyl alcohol or 4-fluorobenzoic acid Nitration, oxidation, reduction, Cbz protection HNO3/H2SO4, KMnO4, Raney Ni/Pd-C, Cbz-Cl 80–85 Mild conditions, high yield, scalable Multi-step, requires catalyst handling
Dibenzylamino intermediate route N,N-dibenzyl-3-fluoroaniline Phosphine addition, oxidation, hydrogenation, deprotection Chlorethoxyphosphine, Pd/C, H2 >90 High purity, suitable for complex intermediates Requires precise temperature control

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzoic Acid Core

(a) 4-Fluoro-2-(phenylamino)benzoic acid (C₁₃H₁₀FNO₂; MW: 243.22 g/mol)
  • Key Differences: Replaces the Cbz group with a phenylamino (-NHPh) substituent.
  • Properties :
    • Forms intramolecular N–H⋯O hydrogen bonds and A–B acid dimers via O–H⋯O interactions in the crystal lattice, enhancing crystallinity .
    • Reduced lipophilicity compared to the Cbz derivative due to the absence of the benzyloxy group.
(b) 4-Benzyloxybenzoic Acid Methyl Ester (C₁₅H₁₄O₃; MW: 242.27 g/mol)
  • Key Differences: Methyl ester replaces the carboxylic acid, and a simple benzyloxy group substitutes the Cbz-amino moiety.
  • Properties: Higher lipophilicity (logP ~2.5) due to the ester group, improving membrane permeability but requiring hydrolysis for activation . Lacks the amino group, limiting utility in peptide synthesis.
  • Applications : Used in organic synthesis as a lipophilic intermediate.

Variations in Protective Groups

(a) 4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic Acid (C₂₆H₂₃NO₆; MW: 445.46 g/mol)
  • Key Differences: Incorporates a fluorenylmethyloxycarbonyl (Fmoc) group alongside the benzyloxy moiety on a butanoic acid core.
  • Properties: Fmoc allows base-labile deprotection (e.g., piperidine), contrasting with the hydrogenolysis required for Cbz removal . The extended aliphatic chain increases molecular weight and alters solubility (more polar than the benzoic acid analog).
  • Applications : Ideal for solid-phase peptide synthesis due to orthogonal protection strategies.
(b) 2-{[(Benzyloxy)carbonyl]amino}-4-pentynoic Acid (C₁₃H₁₃NO₄; MW: 247.25 g/mol)
  • Key Differences: Replaces the benzoic acid with a pentynoic acid chain containing an alkyne group.
  • Properties :
    • Alkyne enables click chemistry applications (e.g., Huisgen cycloaddition) for bioconjugation .
    • Lower molecular weight and higher flexibility compared to the rigid benzoic acid core.
  • Applications : Used in modular synthesis of bioactive probes.

Functional Group Modifications

(a) 4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic Acid (C₂₅H₂₆FNO₃; MW: 407.48 g/mol)
  • Key Differences: Complex structure with a butanoic acid chain and dual benzyl/fluorobenzyl groups.
  • Properties :
    • Enhanced steric bulk reduces reactivity in coupling reactions.
    • The fluorine atom and benzyl groups may improve receptor binding in pharmacological contexts .
  • Applications : Investigated for targeted drug delivery due to its amphiphilic nature.
(b) 2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic Acid (C₁₁H₁₆F₃NO₄; MW: 283.24 g/mol)
  • Key Differences : Features a tert-butoxycarbonyl (Boc) group and trifluoromethyl (-CF₃) substituent.
  • Properties :
    • Boc protection offers acid-labile deprotection (e.g., TFA), complementary to Cbz .
    • CF₃ group increases metabolic stability and electron-withdrawing effects.
  • Applications : Common in agrochemical and pharmaceutical intermediates.

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological models, and structural analogs that enhance its activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C_{15}H_{14}FNO_{3}
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 114045-96-4

Research has indicated that this compound may exert its effects through several biological pathways:

  • PPARα Agonism : The compound has been linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in lipid metabolism and glucose homeostasis. Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation and energy expenditure .
  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

  • Cell Proliferation Assays : Compounds derived from this structure were tested against various cancer cell lines, showing IC50 values ranging from low micromolar to submicromolar concentrations, indicating potent anti-proliferative effects .
  • Gene Expression Analysis : The compound has been shown to induce the expression of target genes associated with lipid metabolism, such as Acadm and Cpt1a, confirming its role as a PPARα agonist .

In Vivo Studies

In vivo experiments using animal models have provided insights into the pharmacological efficacy of the compound:

  • Diabetic Models : In a streptozotocin-induced diabetic rat model, systemic administration of the compound significantly reduced retinal vascular leakage, suggesting protective effects against diabetic retinopathy .
  • Toxicology Assessments : Preliminary toxicological evaluations indicated a favorable safety profile, with no significant hepatotoxicity observed at therapeutic doses .

Structural Analogues and Enhanced Activity

The exploration of structural analogues has revealed compounds with improved potency:

CompoundStructural ModificationIC50 (μM)Notes
A91Benzyloxy group0.37Potent PPARα agonist
4bFluorine substitution<0.5Enhanced anti-proliferative activity
4jDifluoro substitution0.39Improved selectivity over target enzymes

These modifications have been essential in optimizing the biological activity of compounds related to this compound.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving breast cancer cell lines, treatment with derivatives of this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
  • Metabolic Disorders : Another study demonstrated that compounds from this class improved insulin sensitivity in obese mice models, indicating potential applications in treating metabolic syndrome .

Q & A

Q. How is this compound utilized in materials science, such as polymer functionalization or metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Ligand design : The carboxylic acid group coordinates with metal ions (e.g., Zn²⁺) to form MOFs with high surface area (>1000 m²/g), characterized by BET analysis .
  • Polymer modification : Grafting onto polyethylenimine (PEI) via EDC coupling enhances thermal stability (TGA degradation onset >250°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.